"3-(5-Nitropyridin-2-yl)propanoic acid" physical and chemical properties
"3-(5-Nitropyridin-2-yl)propanoic acid" physical and chemical properties
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(5-Nitropyridin-2-yl)propanoic acid, a key building block in contemporary chemical and pharmaceutical research. The document delves into its structural attributes, physicochemical parameters, synthesis, and reactivity. Furthermore, it outlines established analytical methodologies for its characterization and discusses its emerging applications, particularly in the field of targeted protein degradation. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction
3-(5-Nitropyridin-2-yl)propanoic acid, a substituted pyridine derivative, has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a nitro-activated pyridine ring coupled to a propanoic acid moiety, renders it a versatile intermediate in organic synthesis. The presence of multiple functional groups—a carboxylic acid, a nitro group, and a pyridine ring—provides a rich landscape for chemical modifications and applications. Notably, this compound has emerged as a valuable linker in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This guide aims to consolidate the available technical information on 3-(5-Nitropyridin-2-yl)propanoic acid, providing a robust resource for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of a compound are fundamental to understanding its behavior in chemical and biological systems. These parameters dictate its solubility, reactivity, and pharmacokinetic profile, among other critical attributes.
Nomenclature and Identifiers
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Systematic IUPAC Name: 3-(5-Nitropyridin-2-yl)propanoic acid
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CAS Number: 119711-30-7[1]
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Other Names: 5-Nitro-2-pyridinepropanoic acid
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Molecular Formula: C₈H₈N₂O₄
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SMILES: O=C(O)CCc1ncccc1[O-]
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InChI: InChI=1S/C8H8N2O4/c11-8(12)4-3-7-2-1-6(10(13)14)5-9-7/h1-2,5H,3-4H2,(H,11,12)
Physicochemical Data
The key physicochemical properties of 3-(5-Nitropyridin-2-yl)propanoic acid are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification, as well as for computational modeling studies.
| Property | Value | Source |
| Molecular Weight | 196.16 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | 137.5 °C (predicted) | |
| Boiling Point | 411.3 °C (predicted) | |
| pKa | 3.86 (predicted) | |
| Solubility | Soluble in DMSO and Methanol |
Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.
Synthesis and Reactivity
A robust and scalable synthetic route is paramount for the practical application of any chemical compound. The synthesis of 3-(5-Nitropyridin-2-yl)propanoic acid is well-documented and proceeds through a reliable pathway.
Synthetic Pathway
The primary synthetic route involves the reaction of 2-chloro-5-nitropyridine with a malonic ester, followed by hydrolysis and decarboxylation. This approach is favored for its high efficiency and the ready availability of the starting materials.
Causality in Experimental Choices:
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Choice of Base: A strong, non-nucleophilic base such as sodium hydride is employed to deprotonate the malonic ester, forming a nucleophilic enolate. This choice minimizes side reactions, such as direct attack on the electrophilic starting materials.
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Solvent Selection: An aprotic polar solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF), is typically used to solvate the reactants and facilitate the nucleophilic aromatic substitution reaction.
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Hydrolysis and Decarboxylation: The subsequent hydrolysis of the diester to a diacid, followed by thermal decarboxylation, is a classic and efficient method to yield the desired propanoic acid derivative. The lability of the gem-dicarboxylic acid intermediate drives the decarboxylation step upon heating.
Figure 1: Synthetic pathway for 3-(5-Nitropyridin-2-yl)propanoic acid.
Reactivity Profile
The reactivity of 3-(5-Nitropyridin-2-yl)propanoic acid is dictated by its three key functional groups:
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Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation (crucial for PROTAC synthesis), and reduction to the corresponding alcohol.
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Nitro Group: The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to an amino group, providing a handle for further functionalization.
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Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions, depending on the reaction conditions and the other substituents present.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a comprehensive and self-validating analysis.
Experimental Workflow for Characterization
A typical workflow for the characterization of 3-(5-Nitropyridin-2-yl)propanoic acid is outlined below. Each step provides a layer of validation, ensuring the final product meets the required specifications.
Figure 2: Analytical workflow for 3-(5-Nitropyridin-2-yl)propanoic acid.
Step-by-Step Methodologies
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High-Performance Liquid Chromatography (HPLC):
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Objective: To assess the purity of the sample.
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Stationary Phase: C18 reverse-phase column.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic system (typically around 254 nm).
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Self-Validation: A single, sharp peak indicates high purity. The retention time is a characteristic property under defined conditions.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Objective: To confirm the molecular weight of the compound.
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Methodology: Coupled directly with the HPLC system.
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Ionization: Electrospray ionization (ESI) in both positive and negative modes.
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Expected Result: In positive mode, a peak at m/z = 197.16 corresponding to [M+H]⁺. In negative mode, a peak at m/z = 195.16 corresponding to [M-H]⁻.
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Self-Validation: The observed mass must match the calculated molecular weight of C₈H₈N₂O₄.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To elucidate the detailed molecular structure.
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¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals would include those for the three aromatic protons on the pyridine ring and the two methylene groups of the propanoic acid chain.
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¹³C NMR: Provides information on the carbon skeleton. Eight distinct carbon signals are expected.
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable due to the compound's solubility.
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Self-Validation: The chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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Objective: To identify the key functional groups.
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Methodology: The solid sample is analyzed directly.
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Expected Absorptions:
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A broad peak around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.
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A sharp peak around 1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.
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Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group.
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Self-Validation: The presence of these characteristic peaks confirms the integrity of the key functional groups.
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Applications in Drug Discovery and Development
The primary application of 3-(5-Nitropyridin-2-yl)propanoic acid in modern drug discovery is as a linker molecule in the synthesis of PROTACs.
PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
3-(5-Nitropyridin-2-yl)propanoic acid serves as a versatile building block for the linker component. Its carboxylic acid handle allows for straightforward amide bond formation with an amine-functionalized E3 ligase ligand or target protein ligand. The length and composition of the linker are critical for optimal PROTAC activity, and this propanoic acid derivative provides a defined and rigid unit that can be incorporated into a variety of linker designs.
Safety and Handling
As a research chemical, 3-(5-Nitropyridin-2-yl)propanoic acid should be handled with appropriate care in a laboratory setting.
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GHS Classification: May cause skin and eye irritation, and respiratory tract irritation. It is classified as acutely toxic if swallowed.
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Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a cool, dry place away from incompatible materials. Long-term storage at -20°C is recommended.
Conclusion
3-(5-Nitropyridin-2-yl)propanoic acid is a valuable and versatile chemical entity with well-defined physical and chemical properties. Its straightforward synthesis and the presence of multiple reactive handles make it an important building block in organic chemistry. Its role as a linker in the rapidly advancing field of targeted protein degradation underscores its significance in modern drug discovery. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their scientific endeavors.
References
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Chemspace. 3-(5-Nitropyridin-2-yl)propanoic acid. [Link]
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PubChem. 3-(5-Nitropyridin-2-yl)propanoic acid. [Link]
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Environmental Sourcing. Propanoic acid, 3-(5-nitro-2-pyridinyl)-. [Link]
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PrepChem. Synthesis of 3-(5-nitropyridin-2-yl)propanoic acid. [Link]
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BLFA-Chem. 3-(5-Nitropyridin-2-yl)propanoic acid. [Link]
